
2-Iodo-1-(4-methylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-1-(4-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11IO It is a derivative of ethan-1-ol, where the hydrogen atom at the second position is replaced by an iodine atom, and the hydrogen atom at the first position is replaced by a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-(4-methylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the iodination of 1-(4-methylphenyl)ethan-1-ol using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification methods. The choice of reagents and reaction conditions is carefully controlled to ensure the efficient and cost-effective production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-1-(4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 2-Iodo-1-(4-methylphenyl)ethan-1-one, while reduction of the iodine atom may produce 1-(4-methylphenyl)ethan-1-ol.
Aplicaciones Científicas De Investigación
2-Iodo-1-(4-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Iodo-1-(4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The iodine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to various biological and chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methylphenyl)ethan-1-ol
- 2-Iodo-1-phenylethan-1-ol
- 2-Bromo-1-(4-methylphenyl)ethan-1-ol
Uniqueness
2-Iodo-1-(4-methylphenyl)ethan-1-ol is unique due to the presence of both the iodine atom and the 4-methylphenyl group. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, which are not observed in similar compounds. The iodine atom also enhances the compound’s utility in various synthetic and analytical applications.
Propiedades
Fórmula molecular |
C9H11IO |
|---|---|
Peso molecular |
262.09 g/mol |
Nombre IUPAC |
2-iodo-1-(4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11IO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6H2,1H3 |
Clave InChI |
KDQFEJDAPGHHQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CI)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13302580.png)
![2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13302583.png)
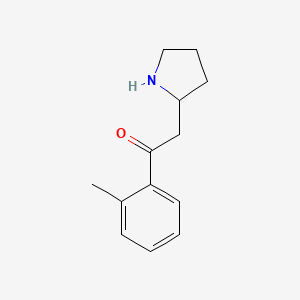

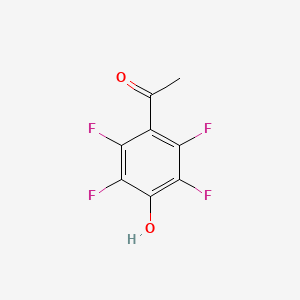


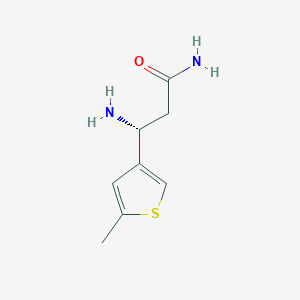
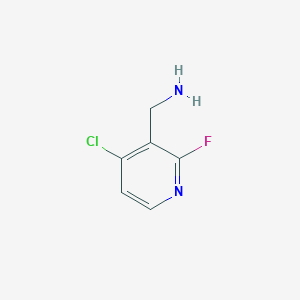

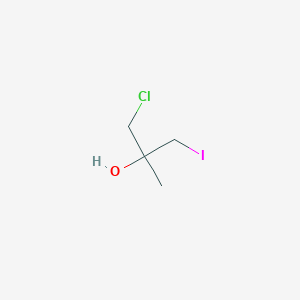
amine](/img/structure/B13302636.png)
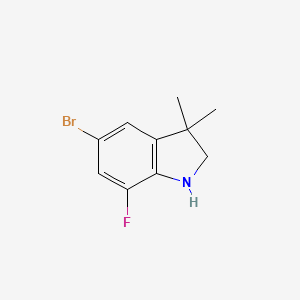
![4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile](/img/structure/B13302653.png)
